2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .
Industrial Production Methods
Industrial production methods for thieno[2,3-b]pyridine derivatives often involve multicomponent reactions and the use of various catalysts to enhance yield and selectivity . The specific conditions and reagents used can vary depending on the desired derivative and its intended application.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various bases and acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine ring .
Scientific Research Applications
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme, which is involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide include other thieno[2,3-b]pyridine derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific functional groups and the unique biological activities they confer. For example, the methoxycarbonyl group can enhance the compound’s solubility and bioavailability, making it a more effective therapeutic agent .
Biological Activity
2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide is a heterocyclic compound belonging to the thienopyridine family, characterized by its unique thieno[2,3-b]pyridine core and functional groups that enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C9H7NO3S with a molecular weight of approximately 209.22 g/mol. The compound features a methoxycarbonyl group at the 2-position and an oxide group at the 7-position, which contribute to its reactivity and solubility in biological systems .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of thieno[2,3-b]pyridine derivatives. For instance, a synthesized derivative exhibited significant cytotoxic effects on breast cancer cell lines MDA-MB-231 and MCF-7. The compound induced apoptosis in these cells, with IC50 values of approximately 2.082 µM for MDA-MB-231 and 2.053 µM for MCF-7 after 48 hours of treatment .
Table 1: Cytotoxicity Data for Thieno[2,3-b]pyridine Derivatives
Cell Line | IC50 (µM) | Treatment Duration (h) |
---|---|---|
MDA-MB-231 | 2.082 | 48 |
MCF-7 | 2.053 | 48 |
The mechanism of action appears to involve metabolic alterations affecting glycolysis and apoptosis pathways, suggesting that modifications in the structure can significantly impact biological efficacy .
Antimicrobial Activity
In addition to anticancer properties, derivatives of thieno[2,3-b]pyridine have shown promising antimicrobial activity. A study reported that certain derivatives displayed effective antibacterial properties against Gram-negative bacteria with minimum inhibitory concentrations (MIC) around 50 µg/ml .
Case Studies
- Breast Cancer Cell Line Study : In a controlled experiment involving treatment with a thieno[2,3-b]pyridine derivative, researchers observed a reduction in cancer stem cell populations and alterations in glycosphingolipid expression profiles after treatment. This study highlighted the compound's capacity to affect not only cell viability but also stemness characteristics within tumor microenvironments .
- Antimicrobial Efficacy Study : Another investigation focused on the synthesis and testing of various thieno[2,3-b]pyridine derivatives against bacterial strains. The results indicated that specific structural modifications could enhance antibacterial potency, suggesting avenues for further drug development targeting resistant bacterial strains .
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 7-oxidothieno[2,3-b]pyridin-7-ium-2-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(11)7-5-6-3-2-4-10(12)8(6)14-7/h2-5H,1H3 |
InChI Key |
KXUVCUGIDICCNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.